molecular formula C19H13BrN4OS B2626882 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine CAS No. 1111260-27-5

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine

Cat. No.: B2626882
CAS No.: 1111260-27-5
M. Wt: 425.3
InChI Key: TYIMVGBIDQCSKQ-UHFFFAOYSA-N
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Description

Chemical Context and Significance of Bifunctional Heterocyclic Systems

Bifunctional heterocyclic systems, such as those combining oxadiazole and pyridazine rings, are pivotal in medicinal and materials chemistry due to their ability to engage in diverse non-covalent interactions. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its electron-deficient π-system, which enhances binding affinity to biological targets through dipole-dipole interactions and hydrogen bonding. Pyridazine, a diazine with two adjacent nitrogen atoms, contributes a planar, conjugated structure that facilitates π-π stacking and charge-transfer interactions.

The fusion of these systems via a methylthio linker (-SCH2-) introduces conformational flexibility while preserving aromaticity. This linker acts as a spatial bridge, enabling the two heterocycles to adopt orientations optimal for intermolecular interactions. Such bifunctional designs are increasingly employed to optimize drug-like properties, including solubility, metabolic stability, and target selectivity.

Table 1: Key Properties of Bifunctional Heterocycles in Drug Design

Heterocycle Electron Density Common Interactions Role in Hybrid Systems
1,2,4-Oxadiazole Electron-deficient Dipole-dipole, H-bonding Enhances binding specificity
Pyridazine Moderately electron-rich π-π stacking, Charge transfer Improves solubility
Methylthio linker Neutral Conformational flexibility Spatial orientation control

Structural Hybridization Strategy in Oxadiazole-Pyridazine Derivatives

The synthesis of this compound involves a multi-step strategy that capitalizes on the reactivity of precursor heterocycles. A plausible route begins with the preparation of 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, followed by nucleophilic substitution with 6-phenylpyridazine-3-thiol. This approach ensures regioselectivity and avoids competing side reactions, as demonstrated in analogous systems.

Critical to this hybridization is the compatibility of the synthetic intermediates. The oxadiazole’s chloromethyl group reacts selectively with the thiolate anion of pyridazine, forming a stable thioether bond. This step is typically conducted under mild basic conditions (e.g., K2CO3 in DMF) to prevent ring-opening or decomposition of the oxadiazole. The resulting hybrid retains the aromaticity of both parent heterocycles, as confirmed by NMR and X-ray crystallographic data in related compounds.

Structural Advantages of the Hybrid:

  • Enhanced π-Conjugation: The planar arrangement of the oxadiazole and pyridazine rings allows for extended electron delocalization, potentially lowering the energy gap between HOMO and LUMO orbitals. This property is advantageous in materials science applications, such as organic semiconductors.
  • Steric Accessibility: The methylthio linker positions the bromophenyl and phenyl substituents in spatially distinct regions, minimizing steric clashes during molecular recognition events.

Role of Halogen Substituents in Molecular Design

The 4-bromophenyl group attached to the oxadiazole ring serves multiple roles in the compound’s design:

  • Electronic Modulation: Bromine’s strong electron-withdrawing inductive effect (-I) polarizes the oxadiazole ring, increasing its electrophilicity. This enhances interactions with electron-rich biological targets, such as enzyme active sites.
  • Hydrophobic Interactions: The bromine atom’s large van der Waals radius contributes to hydrophobic packing in crystal lattices or protein binding pockets, improving structural stability.
  • Synthetic Versatility: The bromine substituent offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the hybrid scaffold.

Table 2: Impact of Halogen Substituents on Heterocyclic Systems

Halogen Electronic Effect van der Waals Radius (Å) Common Applications
Br -I (Strong) 1.85 Cross-coupling, Bioactivity
Cl -I (Moderate) 1.75 Solubility adjustment
F -I (Weak) 1.47 Metabolic stability

Properties

IUPAC Name

3-(4-bromophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-15-8-6-14(7-9-15)19-21-17(25-24-19)12-26-18-11-10-16(22-23-18)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIMVGBIDQCSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the reaction of 4-bromobenzohydrazide with a suitable nitrile to form the 1,2,4-oxadiazole ring.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Pyridazine Core Construction: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound to form the pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include derivatives with variations in the heterocyclic core, substituent positions, or halogenation patterns. Below is a comparative analysis:

Compound Core Structure Key Substituents Biological Activity Reference
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine Pyridazine 6-phenyl, 3-(4-bromophenyl-oxadiazole-thioether) Kinase inhibition (hypothetical) N/A
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione 1,3,4-Oxadiazole Pyridinyl, thione Anticancer (in vitro) [1]
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 3-Trifluoromethylphenyl, tosylmethyl Antibacterial (Gram-positive pathogens) [2]
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives Thiazolo[4,5-d]pyrimidine Phenyl, thioxo Antifungal (Candida spp.) [3]

Key Comparisons:

Heterocyclic Core Influence :

  • The pyridazine core in the target compound offers planar rigidity, enhancing binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases). In contrast, imidazo[1,2-a]pyridine derivatives (e.g., compound 7b) exhibit greater conformational flexibility, which may broaden target specificity .
  • Thiazolo[4,5-d]pyrimidines (e.g., compound 19/20) incorporate sulfur atoms, improving solubility but reducing metabolic stability compared to oxadiazole-containing analogues .

The thioether linkage in the target compound is less prone to oxidation than sulfonyl or ester linkages in analogues, improving in vivo stability .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step protocols, including thiosemicarbazone formation (as in ) and Suzuki-Miyaura cross-coupling (similar to ). This contrasts with microwave-assisted syntheses of thiazolo-pyrimidines, which achieve higher yields (>80%) but require specialized equipment .

Research Findings and Limitations

  • Thermal Stability : Oxadiazole derivatives typically exhibit melting points >200°C, comparable to imidazo-pyridines but higher than thiazolo-pyrimidines (~150°C) .

Biological Activity

The compound 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H16BrN3O2SC_{19}H_{16}BrN_{3}O_{2S} with a molecular weight of 426.31 g/mol. The structure features a pyridazine core substituted with a thioether and an oxadiazole moiety, which are known to influence biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific compound has shown promise in preliminary assays against breast and lung cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The presence of the bromophenyl group in the compound enhances its lipophilicity, which may contribute to its antimicrobial activity. Research has demonstrated that similar compounds exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective against resistant strains of bacteria .

Inhibition of Enzymatic Activity

Inhibitors targeting specific enzymes such as carboxylesterase Notum have been identified as critical for regulating the Wnt signaling pathway, which is implicated in various diseases including cancer. The oxadiazole moiety in this compound may interact with such enzymes, potentially restoring normal signaling pathways disrupted in pathological conditions .

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : Competing with substrates for active sites on enzymes involved in disease progression.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, thereby inhibiting proliferation.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

StudyFindings
Study 1Demonstrated that oxadiazole derivatives significantly inhibited tumor growth in xenograft models.
Study 2Reported antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) below clinically relevant thresholds.
Study 3Investigated the structure-activity relationship (SAR) revealing that modifications to the bromophenyl group enhance bioactivity against specific cancer cell lines.

Q & A

Q. What are the key steps and challenges in synthesizing 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the oxadiazole ring via cyclization of a nitrile intermediate with hydroxylamine, followed by thioether linkage formation between the oxadiazole-methyl group and the pyridazine-thiol precursor. Critical parameters include:
  • Temperature Control : 60–80°C for cyclization to prevent side reactions .
  • pH Optimization : Neutral to slightly basic conditions (pH 7–8) for thioether bond formation .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields averaging 45–60% .

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemperatureYield (%)
Oxadiazole formationNH₂OH·HCl, K₂CO₃Ethanol80°C55–60
Thioether couplingNaH, THFTHF60°C45–50

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with diagnostic peaks for the oxadiazole (C=N at ~160 ppm) and pyridazine (aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • TLC Monitoring : Rf values tracked using silica gel plates (hexane:ethyl acetate = 3:1) .

Q. How does the compound react under varying oxidative or reductive conditions?

  • Methodological Answer :
  • Oxidation : Treatment with m-CPBA in dichloromethane oxidizes the thioether to sulfone, confirmed by IR (S=O stretch at ~1300 cm⁻¹) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring, requiring inert atmosphere to prevent over-reduction .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC distinguishes pyridazine C-H couplings from oxadiazole signals .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry, especially for polymorphic forms .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts, aiding peak assignments .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Functional Group Modifications : Replace the bromophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on bioactivity .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cancer cell lines) to correlate substituents with potency .

Q. Table 2: Bioactivity of Structural Analogs

SubstituentTarget ActivityIC₅₀ (µM)
4-BromophenylKinase X Inhibition0.12
4-FluorophenylKinase X Inhibition0.45
4-MethoxyphenylKinase X Inhibition1.20

Q. How can computational modeling enhance understanding of its reactivity or binding mechanisms?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases), guided by crystallographic data .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, identifying key residues for interactions .

Q. What methodologies assess the compound’s stability under physiological or environmental conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 254 nm. Half-life >24 hours suggests suitability for in vivo studies .
  • Photodegradation : Expose to UV light (λ = 254 nm) and track decomposition kinetics using LC-MS .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

  • Methodological Answer :
  • Solvent Selection : Replace THF with safer solvents (e.g., 2-MeTHF) for large-scale reactions .
  • Catalyst Optimization : Use recyclable Pd/C catalysts to reduce costs and improve sustainability .

Q. What mechanistic hypotheses explain its biological activity in cancer research?

  • Methodological Answer :
  • Kinase Inhibition : Western blotting confirms downregulation of phosphorylated ERK in treated cells, suggesting MAPK pathway inhibition .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) validates induction of apoptosis in dose-dependent manner .

Q. How is the compound’s environmental impact evaluated in interdisciplinary studies?

  • Methodological Answer :
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202), with LC₅₀ values >10 mg/L indicating low risk .
  • Biodegradation : Use OECD 301F assay to measure % degradation over 28 days in activated sludge .

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